REACTION_CXSMILES
|
C1(CN(CC2CC2)[C:6]2[N:11]=[C:10]3[N:12]([CH3:16])[C:13]([CH3:15])=[N:14][C:9]3=C[C:7]=2C=O)CC1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN.C(O)(=[O:41])C.[BH3-]C#N.[Na+]>CO>[CH3:15][C:13]1[N:12]([CH3:16])[C:10]([NH:11][C:6](=[O:41])[CH3:7])=[CH:9][N:14]=1 |f:3.4|
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Name
|
5-(bis-cyclopropylmethyl-amino)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
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Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN(C1=C(C=C2C(=N1)N(C(=N2)C)C)C=O)CC2CC2
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Name
|
|
Quantity
|
215 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CN)C=C(C1)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.042 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.069 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
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Type
|
CUSTOM
|
Details
|
was stirred for 15 min at the same temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
Methanol was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the crude was extracted with ethyl acetate (250 mL)
|
Type
|
WASH
|
Details
|
washed with water (250 mL×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 0.220 gof colorless gummy compound
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC1=NC=C(N1C)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |